molecular formula C8H16N2O B2657006 3-Methyl-1-(oxetan-3-yl)piperazine CAS No. 2070014-81-0

3-Methyl-1-(oxetan-3-yl)piperazine

Cat. No. B2657006
CAS RN: 2070014-81-0
M. Wt: 156.229
InChI Key: PRUUDHYBMMLTSC-UHFFFAOYSA-N
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Description

“3-Methyl-1-(oxetan-3-yl)piperazine” is a chemical compound with the molecular formula C8H16N2O . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “3-Methyl-1-(oxetan-3-yl)piperazine”, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “3-Methyl-1-(oxetan-3-yl)piperazine” consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and an oxetane ring, which is a three-membered ring containing one oxygen atom . The compound has a molecular weight of 156.23 .


Physical And Chemical Properties Analysis

“3-Methyl-1-(oxetan-3-yl)piperazine” is a liquid at room temperature . It has a predicted density of 1.100 g/cm3 .

Scientific Research Applications

Design and Synthesis of Novel Compounds

Compounds structurally related to 3-Methyl-1-(oxetan-3-yl)piperazine have been synthesized for various applications. For example, novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have been developed, showcasing the utility of piperazine in creating compounds with potential antidepressant and antianxiety activities (J. Kumar et al., 2017). These synthetic pathways highlight the versatility of piperazine derivatives in medicinal chemistry.

Pharmacological Evaluation

Piperazine derivatives are frequently evaluated for their pharmacological potential. For instance, research on 1-(4-(benzo[d]isoxazol-3-yl)piperazin-1-yl/1,4-diazepan-1-yl)-2-(1H-indol-3-yl) substituted-1-one analogues revealed compounds with moderate to very good anti-tubercular activity (Kalaga Mahalakshmi Naidu et al., 2016). Such studies exemplify the potential of piperazine-based compounds in addressing infectious diseases.

Material Science and Chemical Properties

In material science, piperazine derivatives demonstrate unique properties. A study on piperazine substituted naphthalimide model compounds investigated their luminescent properties and photo-induced electron transfer, indicating applications in optical materials and sensors (Jiaan Gan et al., 2003). This research underscores the adaptability of piperazine compounds in developing new materials with specific photophysical properties.

Safety and Hazards

The compound is classified as a potential hazard. Precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and keeping away from heat/sparks/open flames/hot surfaces . It is also recommended to handle under inert gas and protect from moisture .

properties

IUPAC Name

3-methyl-1-(oxetan-3-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-7-4-10(3-2-9-7)8-5-11-6-8/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUUDHYBMMLTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(oxetan-3-yl)piperazine

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